molecular formula C9H7ClN2O2 B1622205 [5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol CAS No. 54014-07-2

[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol

Cat. No.: B1622205
CAS No.: 54014-07-2
M. Wt: 210.62 g/mol
InChI Key: MJZPGYRFLJFAKG-UHFFFAOYSA-N
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Description

[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol ( 54014-07-2) is a high-purity chemical building block and research compound with the molecular formula C 9 H 7 ClN 2 O 2 and a molecular weight of 210.62 g/mol . This compound features a 1,3,4-oxadiazole core scaffold substituted with a 4-chlorophenyl group and a hydroxymethyl moiety. The molecule is known to be essentially planar, a characteristic confirmed by single-crystal X-ray diffraction studies . The 1,3,4-oxadiazole ring system is of significant interest in medicinal chemistry. Derivatives of this heterocycle are recognized as physiologically active molecules with diverse biological properties . Specifically, 1,3,4-oxadiazole-thioether hybrids have demonstrated promising anticancer activity in scientific research, showing cytotoxicity against human lung cancer cell lines such as A549 . These compounds are also investigated for their antioxidant potential and are subjects of molecular docking studies to elucidate their interactions with biological targets . As such, this compound serves as a versatile precursor for synthesizing novel derivatives for pharmaceutical research and drug discovery endeavors. Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Safety data indicates that it may cause skin and eye irritation (H315, H319) and is harmful if swallowed (H302) . Researchers should refer to the Safety Data Sheet for comprehensive handling instructions.

Properties

IUPAC Name

[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-7-3-1-6(2-4-7)9-12-11-8(5-13)14-9/h1-4,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZPGYRFLJFAKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202336
Record name 1,3,4-Oxadiazole-2-methanol, 5-(4-chlorophenyl)-
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Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54014-07-2
Record name 1,3,4-Oxadiazole-2-methanol, 5-(4-chlorophenyl)-
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Record name 1,3,4-Oxadiazole-2-methanol, 5-(4-chlorophenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination to form the corresponding hydrazide. This intermediate undergoes cyclization with an appropriate reagent, such as phosphorus oxychloride, to yield the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow processes and the use of catalysts to increase yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions include substituted oxadiazoles, aldehydes, carboxylic acids, and various derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, [5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against certain bacterial strains, making it a candidate for further development in antibacterial therapies .

Medicine

In medicine, derivatives of this compound have been investigated for their antitubercular activity. These compounds have shown promise in inhibiting the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

Industry

Industrially, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation. It is also explored for its potential use in agricultural chemicals and pesticides .

Mechanism of Action

The mechanism of action of [5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to disrupt bacterial cell wall synthesis or interfere with essential enzymatic processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound’s structure allows it to bind effectively to bacterial proteins, inhibiting their function .

Comparison with Similar Compounds

The biological and physicochemical properties of [5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol can be contextualized by comparing it to structurally related oxadiazole derivatives. Key comparisons include:

Functional Group Modifications
Compound Name Functional Group Key Properties/Bioactivity Reference
This compound -CH₂OH Potential solubility via H-bonding; synthetic versatility for ester/ether formation -
(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl 2-hydroxybenzoate (Z19702639) Methyl ester 87% synthetic yield; ESI-MS m/z 331.2 [M+H]⁺; no reported bioactivity
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-thiol -SH Precursor for sulfanyl acetamide derivatives (e.g., 6a–q); antimicrobial activity (6f: IC₅₀ ~32 µM)
1-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone Thioether Structural complexity; no bioactivity reported

Insights :

  • The hydroxymethyl group in the target compound may improve aqueous solubility compared to thiol or ester derivatives, though direct data are lacking.
  • Sulfanyl derivatives (e.g., 6f) exhibit notable antimicrobial activity, suggesting that functional group choice critically impacts bioactivity .
Substituent Effects on the Aromatic Ring
Compound Name Aromatic Substituent Bioactivity (Binding Energy/IC₅₀) Reference
OX1: 3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol 4-Chlorophenyl Binding energy: -4.274 kcal/mol (6LRZ receptor); IC₅₀: 32.24 ± 0.25 µM (NCIH-460 cells)
OX8: 3-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol 4-Fluorophenyl Binding energy: -4.192 kcal/mol; weaker activity than OX1
OX2: 3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol 4-Bromophenyl IC₅₀: 36.21 ± 0.18 µM (NCIH-460 cells)
OX4: 3-[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol 3-Nitrophenyl IC₅₀: 35.14 ± 0.29 µM; electron-withdrawing nitro group reduces activity

Insights :

  • Electron-withdrawing groups (Cl, Br, NO₂) at the para position enhance receptor binding but show variable cytotoxicity. The 4-chlorophenyl substituent in OX1 balances binding affinity and moderate cytotoxicity .
  • Fluorine substitution (OX8) reduces binding energy slightly, indicating chloro’s superior electronic effects .
Physicochemical and Structural Comparisons
Compound Name Molecular Formula Key Structural Feature Application/Property Reference
This compound C₉H₇ClN₂O₂ Hydroxymethyl group Potential drug candidate (speculative) -
[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid C₁₀H₇ClN₂O₃ Carboxylic acid group Synthetic intermediate; no bioactivity reported
2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline C₁₄H₁₀ClN₃O Aniline moiety Unreported bioactivity; structural diversity

Insights :

  • Crystallographic data for related compounds (e.g., methoxybenzonitrile derivatives) suggest the oxadiazole ring’s planar geometry facilitates π-π stacking in receptor binding .

Biological Activity

[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the synthesis, biological properties, mechanisms of action, and potential applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Esterification : 4-Chlorobenzoic acid is reacted with methanol.
  • Hydrazination : The resultant ester undergoes hydrazination to form the corresponding hydrazide.
  • Cyclization : The hydrazide is cyclized to form the oxadiazole ring.

This synthetic route has been optimized for yield and purity, making it suitable for further biological evaluations .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various strains of Mycobacterium tuberculosis, revealing a minimum inhibitory concentration (MIC) that suggests potential as an antitubercular agent. The results are summarized in Table 1.

StrainMIC (µg/mL)
M. tuberculosis H37Rv12.5
M. tuberculosis H37Ra15.0
RIF-resistant M. tuberculosis20.0

This compound was found to be particularly effective against virulent strains, indicating its potential in treating resistant infections .

Antiviral Activity

In addition to its antibacterial properties, this compound has shown promising antiviral activity. A study assessed its effects against viral infections and found that it inhibits viral replication through interference with viral enzymes. The compound exhibited an IC50 value of 18 µM against specific viral strains, suggesting its potential as a therapeutic agent in antiviral drug development .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within pathogens:

  • Enzyme Inhibition : It may inhibit key enzymes involved in the metabolic pathways of bacteria and viruses.
  • Receptor Modulation : The compound can alter the conformation of target proteins or bind to active sites, disrupting normal function.

These mechanisms highlight the versatility of this compound in targeting various biological systems .

Case Studies

Several case studies have documented the efficacy of this compound in clinical and laboratory settings:

  • Study on Tuberculosis : A controlled study demonstrated a significant reduction in bacterial load in infected models treated with this compound compared to controls.
  • Antiviral Efficacy : In vitro studies showed a marked decrease in viral titers following treatment with this compound.

These findings underscore the potential of this compound as a lead candidate for further pharmaceutical development .

Q & A

Basic: What are the standard synthetic routes for [5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol?

Methodological Answer:
The synthesis typically involves sequential functionalization of the oxadiazole core. A common route includes:

Esterification : Reacting 4-chlorobenzoic acid with methanol and sulfuric acid to form methyl 4-chlorobenzoate .

Hydrazide Formation : Treating the ester with hydrazine hydrate to yield 4-chlorophenylhydrazide.

Cyclization : Reacting the hydrazide with cyanogen bromide (BrCN) in methanol to form the 1,3,4-oxadiazole ring .

Hydroxymethylation : Introducing the methanol group via nucleophilic substitution, e.g., using KOH in DMF to replace bromine in intermediates like 2-[4-(bromomethyl)phenyl]-5-(4-substituted-phenyl)-1,3,4-oxadiazole .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol
Reactant of Route 2
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[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol

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